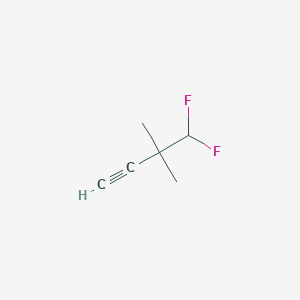

4,4-Difluoro-3,3-dimethylbut-1-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2/c1-4-6(2,3)5(7)8/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZDSVXYZDDVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138219-50-6 | |

| Record name | 4,4-difluoro-3,3-dimethylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Difluoro 3,3 Dimethylbut 1 Yne and Analogues

Strategies for Introducing the Terminal Alkyne Moiety

The synthesis of terminal alkynes, a critical functional group in 4,4-Difluoro-3,3-dimethylbut-1-yne, relies on well-established yet versatile organic reactions. These methods are foundational for creating the C≡C-H bond that serves as a handle for further chemical transformations.

A primary and historically significant method for forging the terminal alkyne is through the dehydrohalogenation of vicinal or geminal dihalides. This elimination reaction, typically promoted by a strong base, effectively removes two equivalents of a hydrogen halide to form the triple bond. For instance, the treatment of a 1,1-dihaloalkane or a 1,2-dihaloalkane with a potent base like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) can yield the corresponding terminal alkyne. A related approach involves the dehalogenation of 1,1-difluoro-1,3-dibromo alkanes using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to produce dienes, which showcases the utility of elimination reactions on fluorinated substrates. thieme-connect.de

Another powerful technique is the Seyferth-Gilbert homologation. This reaction utilizes the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) to convert an aldehyde or ketone into a terminal alkyne in a single step. The reaction proceeds through a diazoalkane intermediate, which then rearranges to form the alkyne. This method is particularly advantageous as it directly installs the alkyne functionality from a readily available carbonyl compound.

The Corey-Fuchs reaction provides a two-step alternative to the Seyferth-Gilbert homologation. An aldehyde is first converted into a dibromo-olefin using a reagent generated from carbon tetrabromide and triphenylphosphine. Subsequent treatment of the dibromo-olefin with a strong base, such as n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.

For the specific precursor 3,3-dimethylbut-1-yne, a common industrial synthesis involves the reaction of acetone (B3395972) and acetylene (B1199291) in the presence of a base, followed by dehydration and rearrangement steps. worktribe.com These fundamental strategies underscore the accessibility of the terminal alkyne moiety, which is a prerequisite for the subsequent fluorination and coupling reactions discussed below.

Fluorination Techniques for Gem-Difluoroalkanes on Alkyne Scaffolds

The introduction of the gem-difluoro group (CF₂) onto an organic scaffold is a cornerstone of modern organofluorine chemistry, imparting unique electronic and metabolic properties to the molecule. numberanalytics.com Several methods have been developed for the construction of gem-difluoroalkanes, particularly on molecules that also feature an alkyne.

The hydrofluorination of alkynes presents a direct and atom-economical route to access both monofluoroalkenes and gem-difluoroalkanes. researchgate.net While early methods used hazardous reagents like anhydrous hydrogen fluoride (B91410) (HF) gas, contemporary techniques employ more manageable and safer HF sources like HF/pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.netnih.gov Catalysis, often with gold complexes, can enhance the efficiency and selectivity of this transformation. researchgate.netnih.govresearchgate.net For instance, gold-catalyzed dihydrofluorination of an alkyne using a complex like DMPU/HF can regioselectively yield the desired gem-difluoromethylene compound. researchgate.net

Dehydrative fluorination of ketones is another prominent strategy. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can directly convert a ketone's carbonyl group into a gem-difluoromethylene group. This method is particularly relevant for the synthesis of this compound, which could conceptually be derived from the corresponding ketone precursor, 3,3-dimethylbut-1-yn-4-one.

The choice of fluorination technique often depends on the substrate and desired outcome. numberanalytics.com Electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are used to introduce fluorine atoms, while nucleophilic sources like tetrabutylammonium (B224687) fluoride (TBAF) and cesium fluoride (CsF) are also common. numberanalytics.comnumberanalytics.com

| Method | Reagent(s) | Typical Conditions | Notes |

| Electrophilic Fluorination | Selectfluor, NFSI | Polar aprotic solvents, room temperature | Often highly efficient but can be substrate-sensitive. numberanalytics.comnumberanalytics.com |

| Nucleophilic Fluorination | TBAF, CsF, Et₃N·3HF | Polar aprotic solvents, often requires heating | Generally more tolerant of various substrates. numberanalytics.comnumberanalytics.com |

| Dehydrative Fluorination | DAST, Deoxo-Fluor® | Aprotic solvent | Converts ketones directly to gem-difluoroalkanes. |

| Radical Fluorination | Radical initiators (e.g., AIBN) + F source | Non-polar solvents, heating | A more recently developed method. numberanalytics.comnumberanalytics.com |

These methods provide a robust toolbox for chemists to install the gem-difluoro motif onto alkyne-containing molecules, paving the way for the synthesis of complex fluorinated structures.

Advanced Coupling Reactions in the Synthesis of this compound

Coupling reactions are indispensable tools for carbon-carbon bond formation, enabling the assembly of complex molecular architectures from simpler building blocks. For a molecule like this compound, these reactions can be used to attach the fluorinated alkyne to other molecular fragments.

Sonogashira Coupling and Related Palladium/Copper Catalysis

The Sonogashira reaction is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov

The versatility of the Sonogashira reaction has been extended to include fluorinated substrates. Research has demonstrated successful couplings using fluorinated aryl halides and even aryl fluorides, which are typically less reactive. nih.govacs.org Furthermore, copper-free Sonogashira variants have been developed, which can be advantageous in biological applications or with sensitive substrates. nih.gov These reactions often employ specialized palladium catalysts and ligands, such as aminopyrimidine-palladium(II) complexes, to achieve high efficiency under mild, aqueous conditions. nih.gov The reaction exhibits broad functional group tolerance, allowing for the coupling of alkynes with partners containing groups like fluoro, chloro, and trifluoromethyl. acs.org This makes it a highly suitable method for derivatizing this compound.

| Catalyst System | Substrates | Key Features | Reference |

| Pd/Cu/Amine | Terminal Alkyne + Aryl/Vinyl Halide | The classic, widely used system. | acs.org |

| Pd/Ligand (Copper-Free) | Terminal Alkyne + Aryl Iodide | Suitable for biological applications; proceeds in aqueous media. | nih.gov |

| Na/NaOMe/Ca(OH)₂ (Metal-Free) | Terminal Alkyne + Aryl Fluoride | Palladium- and copper-free system for unreactive aryl fluorides. | acs.org |

Cross-Enyne Metathesis Approaches

Enyne metathesis is a catalytic reaction that reorganizes the bonds between an alkene and an alkyne to produce a conjugated 1,3-diene. organic-chemistry.orgchim.it The intermolecular version, known as cross-enyne metathesis (CEYM), is a powerful tool for building complex diene structures. organic-chemistry.org These reactions are typically catalyzed by ruthenium carbene complexes, such as the Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.org

Significantly, CEYM has been successfully applied to fluorinated substrates. Research has shown that gem-difluoropropargylic alkynes can undergo CEYM with ethylene, catalyzed by the second-generation Hoveyda-Grubbs catalyst. researchgate.net The resulting fluorinated diene can then participate in subsequent reactions, such as in-situ Diels-Alder cycloadditions, to generate a variety of fluorinated carbo- and heterocyclic compounds. researchgate.net The driving force for the reaction is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org While CEYM offers a powerful method for derivatization, controlling the E/Z selectivity of the newly formed double bond can sometimes be a challenge. organic-chemistry.org

Stereoselective Synthesis of Substituted Alkyne Derivatives

While this compound itself is achiral, the synthesis of its substituted derivatives often requires precise control over stereochemistry. The development of stereoselective synthetic methods is crucial for accessing specific isomers with desired biological or material properties.

Hydrofluorination of alkynes can be rendered stereoselective. For example, gold(I)-catalyzed hydrofluorination of alkynes using Et₃N·3HF typically results in trans-hydrofluorination, leading to the formation of (Z)-vinyl fluorides with high stereoselectivity. nih.govnih.gov The regioselectivity of this reaction can often be controlled by the electronic properties of the alkyne substituents or by using directing groups within the substrate molecule. nih.gov

For the synthesis of more complex fluorinated structures, other stereoselective methods are available. For example, new functionalized E-α,α-difluoroallylphosphonates have been prepared with high stereoselectivity from α,β-unsaturated carbonyl compounds. rsc.org Furthermore, electrochemically driven methods have been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes, showcasing modern approaches to controlling diastereoselectivity. rsc.org These advanced strategies allow chemists to build upon the this compound scaffold to create a diverse range of stereochemically defined molecules.

Reactivity and Mechanistic Investigations of 4,4 Difluoro 3,3 Dimethylbut 1 Yne

Electrophilic and Nucleophilic Addition Reactions of the Alkyne

The reactivity of the carbon-carbon triple bond in 4,4-difluoro-3,3-dimethylbut-1-yne is shaped by the opposing electronic effects of the gem-difluoro group and the steric hindrance imposed by the tert-butyl group.

Deprotonation and Alkynyl Carbanion Formation

Terminal alkynes are notably more acidic than other hydrocarbons, a property attributed to the sp hybridization of the carbon atom in the C-H bond. libretexts.org The increased s-character of the sp orbital leads to greater stability of the resulting acetylide anion. libretexts.org For this compound, the acetylenic proton can be removed by a strong base to form the corresponding alkynyl carbanion.

The acidity of terminal alkynes allows for their deprotonation using a sufficiently strong base, such as sodium amide (NaNH₂). youtube.comyoutube.com Hydroxide ions are generally not strong enough to deprotonate terminal alkynes to a significant extent. youtube.com The pKa of terminal alkynes is typically around 25-26, making them much more acidic than alkenes (pKa ~44) and alkanes (pKa ~50). youtube.com The presence of electron-withdrawing fluorine atoms in this compound is expected to further increase the acidity of the acetylenic proton compared to its non-fluorinated analog, 3,3-dimethylbut-1-yne. This is due to the inductive effect of the fluorine atoms, which stabilizes the negative charge of the resulting carbanion.

The formation of the lithium salt of a similar bulky alkyne, 1-lithio-3,3-dimethylbut-1-yne, has been studied, revealing its existence as a nonfluxional cubic tetramer in tetrahydrofuran (B95107) solution at low temperatures. researchgate.net It is plausible that the lithium salt of this compound would adopt a similar aggregated structure in solution. The resulting alkynyl carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

| Property | Description | Source(s) |

| Acidity | Terminal alkynes are significantly more acidic than alkanes and alkenes, with a pKa of approximately 25-26. | youtube.com |

| Deprotonation | Strong bases like sodium amide (NaNH₂) are required for effective deprotonation to form the acetylide anion. | youtube.comyoutube.com |

| Fluorine Effect | The electron-withdrawing fluorine atoms in this compound are expected to increase the acidity of the acetylenic proton through inductive effects. | N/A |

| Carbanion Structure | The lithium salt of the similar 1-lithio-3,3-dimethylbut-1-yne exists as a tetrameric aggregate in THF. | researchgate.net |

Addition Reactions with Electrophilic Reagents

Alkynes undergo electrophilic addition reactions, although they are generally less reactive than alkenes towards many electrophiles. rsc.org This reduced reactivity is attributed to the formation of a less stable vinylic carbocation intermediate. rsc.org In the case of this compound, the gem-difluoro group is expected to have a significant impact on the regioselectivity of these additions.

The addition of hydrogen halides (HX) to alkynes typically follows Markovnikov's rule. For this compound, the electron-withdrawing nature of the fluorine atoms would likely direct the electrophile (H⁺) to the terminal carbon, leading to the formation of a carbocation at the carbon adjacent to the difluoromethyl group. Subsequent attack by the halide would yield the corresponding vinyl halide. The presence of a bulky tert-butyl group could also influence the regioselectivity.

The halogenation of alkynes, such as with bromine, proceeds in a stepwise manner, first yielding a trans-dihaloalkene. rsc.org For this compound, the addition of bromine would be expected to produce the corresponding dibromoalkene. The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the alkyne, potentially requiring harsher reaction conditions.

The synthesis of gem-difluoromethylene compounds from alkynes has been achieved through gold-catalyzed dihydrofluorination using a DMPU/HF complex, highlighting a modern approach to fluorination. researchgate.net This suggests that direct fluorination of the alkyne could also be a viable transformation.

Metal-Mediated Transformations Involving the Alkyne

Metal catalysts play a crucial role in activating the C-H and C≡C bonds of alkynes, enabling a wide range of synthetic transformations. researchgate.net

Catalytic Systems for Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the formation of a C(sp)-C(sp²) bond under mild conditions. wikipedia.org

For this compound, a Sonogashira coupling with an aryl halide (e.g., iodobenzene) would be expected to yield the corresponding 1-aryl-4,4-difluoro-3,3-dimethylbut-1-yne. The reaction would proceed via the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the final product and regenerate the palladium(0) catalyst. wikipedia.org While the bulky tert-butyl group might slightly hinder the reaction, the protocol is generally tolerant of a wide range of functional groups. rsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled byproducts. rsc.org

| Coupling Reaction | Description | Key Features | Source(s) |

| Sonogashira Coupling | Pd-catalyzed cross-coupling of a terminal alkyne with an aryl/vinyl halide. | Forms C(sp)-C(sp²) bonds, mild conditions, often uses a Cu(I) co-catalyst. | wikipedia.orgorganic-chemistry.orglibretexts.org |

Homocoupling Reactions

The Glaser-Hay coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes, typically using a copper(I) salt, an amine base like TMEDA, and an oxidant such as oxygen. organic-chemistry.orgmdpi.com

The homocoupling of this compound under Glaser-Hay conditions would be expected to produce 1,1,8,8-tetrafluoro-2,2,7,7-tetramethylocta-3,5-diyne. The mechanism involves the formation of a copper acetylide, which then undergoes oxidation to a copper(II) species, followed by dimerization and reductive elimination. nih.gov The reaction conditions, such as temperature and pH, can be optimized to improve yields and minimize side reactions. nih.gov However, bulky substituents on the alkyne can sometimes lead to reduced yields and the formation of byproducts. rsc.org

| Coupling Reaction | Description | Key Features | Source(s) |

| Glaser-Hay Coupling | Cu-catalyzed oxidative homocoupling of terminal alkynes. | Forms symmetrical diynes, uses an amine base and an oxidant. | organic-chemistry.orgmdpi.com |

Hydrostannylation Reactions and Regio-/Stereoselectivity

Hydrostannylation, the addition of a tin hydride across a carbon-carbon triple bond, is a highly effective method for synthesizing vinylstannanes, which are versatile intermediates in organic synthesis. researchgate.net The regioselectivity and stereoselectivity of this reaction are influenced by the catalyst, solvent, and the electronic and steric properties of the alkyne. nih.govmsu.edu

For this compound, the presence of the electron-withdrawing gem-difluoro group makes it an electron-deficient alkyne. Current time information in Bangalore, IN. In the hydrostannylation of such alkynes, the regioselectivity is often directed by the electronic effects. acs.org Palladium-catalyzed hydrostannylation of terminal alkynes typically yields the (E)-β-vinylstannane as the major product through a syn-addition mechanism. researchgate.net However, for electron-deficient alkynes, the regioselectivity can be more complex.

In some cases, ruthenium catalysts have been shown to favor the formation of the α-vinylstannane. acs.org The steric bulk of the tert-butyl group in this compound would also play a significant role in directing the incoming stannyl (B1234572) group. For instance, in the MoBI₃-catalyzed hydrostannation of 3,3-dimethyl-1-butyne, a preference for the distal isomer was observed, where the bulky molybdenum fragment adds to the less hindered side of the alkyne. msu.edu

Magnesium-catalyzed hydrostannylation has emerged as a transition-metal-free alternative, often providing excellent yields and selectivities. organic-chemistry.orgkaust.edu.sa These reactions can be highly stereoselective, with internal alkynes typically yielding the (Z)-vinylstannane. organic-chemistry.org The specific regio- and stereochemical outcome of the hydrostannylation of this compound would depend on the chosen catalytic system and reaction conditions.

| Catalyst System | Expected Major Product(s) | Key Influencing Factors | Source(s) |

| Palladium-based | Likely a mixture of regioisomers, with the (E)-β-vinylstannane often favored. | Electronic effects of the difluoro group, steric hindrance of the tert-butyl group. | researchgate.netacs.org |

| Ruthenium-based | Potential for α-vinylstannane formation. | Catalyst structure and coordination. | acs.org |

| Molybdenum-based | Possible formation of the distal isomer due to steric effects. | Steric bulk of the catalyst and substrate. | msu.edu |

| Magnesium-based | Potentially high regio- and stereoselectivity, offering a transition-metal-free option. | Catalyst and reaction temperature. | organic-chemistry.orgkaust.edu.sa |

Photochemical and Radical Reactions

Photochemical Rearrangements of Related Radical Cations

No studies specifically detailing the photochemical rearrangement of the radical cation of this compound have been found. Research on the non-fluorinated counterpart, the 3,3-dimethylbut-1-yne radical cation, has shown it undergoes unusual photochemical rearrangements to form the trimethylallene radical cation. This process has been characterized using low-temperature matrix EPR spectroscopy and DFT calculations. The presence of the gem-difluoro group in this compound would likely influence the stability and reaction pathways of its radical cation, but without experimental data, any proposed mechanism would be purely speculative.

Radical Initiated Transformations and Electron Transfer

There is no available literature on the radical-initiated transformations or electron transfer reactions specifically involving this compound. In a related context, 3,3-dimethylbut-1-yne has been utilized in photocatalyzed C-F alkenylation reactions. These reactions proceed via radical intermediates and demonstrate the utility of the tert-butyl acetylene (B1199291) scaffold in such transformations. The electron-withdrawing nature of the difluoromethyl group in this compound would be expected to affect its behavior in similar radical processes, but empirical data is required for a conclusive analysis.

Cycloaddition Reactions and Heterocycle Formation

1,3-Dipolar Cycloadditions

While 1,3-dipolar cycloadditions are a well-established and powerful tool for the synthesis of five-membered heterocycles, no specific examples utilizing this compound as the dipolarophile have been reported. This type of reaction involves the combination of a 1,3-dipole with a π-system, such as an alkyne, to form a cyclic product. The reactivity of the alkyne in these cycloadditions is influenced by its electronic properties. The fluorine atoms in this compound would render the alkyne more electron-deficient, which could enhance its reactivity towards certain electron-rich 1,3-dipoles. However, without documented examples, the regioselectivity and stereoselectivity of such reactions remain unknown.

Annulation and Ring-Closing Methodologies

No specific annulation or ring-closing methodologies employing this compound have been described in the scientific literature. Annulation reactions are crucial for the construction of cyclic systems, and alkynes are common substrates in these transformations. For instance, gold-catalyzed cyclization reactions are known to facilitate the formation of various carbocycles and heterocycles. A study investigating gold(I)-catalyzed intermolecular reactions noted that 3,3-dimethylbut-1-yne did not yield a product, likely due to steric hindrance. This suggests that the sterically demanding tert-butyl group, also present in this compound, may pose challenges for certain catalytic annulation processes.

Spectroscopic and Structural Elucidation of 4,4 Difluoro 3,3 Dimethylbut 1 Yne and Analogues

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

The IR spectrum of an organic molecule is a unique fingerprint, revealing the presence of specific bonds and functional groups. For 4,4-difluoro-3,3-dimethylbut-1-yne, the characteristic vibrational modes are expected to be influenced by the presence of the terminal alkyne, the gem-dimethyl group, and the difluoro substitution.

A comparison with the known IR spectrum of 3,3-dimethylbut-1-yne is instructive. nih.govchemicalbook.com The key absorption bands for 3,3-dimethylbut-1-yne are associated with the C≡C-H and C(CH₃)₂ moieties. The introduction of two fluorine atoms at the C4 position in this compound would be expected to induce significant shifts in the vibrational frequencies, particularly for the C-C and C-H vibrations adjacent to the fluorinated carbon. The strong electronegativity of fluorine will cause a notable inductive effect, altering the bond strengths and force constants.

Table 1: Predicted Major IR Absorption Bands for this compound based on 3,3-dimethylbut-1-yne Data nih.govchemicalbook.com

| Functional Group | Vibration Type | 3,3-dimethylbut-1-yne (cm⁻¹) | Predicted Shift for this compound |

| ≡C-H | Stretching | ~3310 | Minor shift |

| C≡C | Stretching | ~2105 | Minor shift |

| C-H (methyl) | Asymmetric Stretching | ~2970 | Minor shift |

| C-H (methyl) | Symmetric Stretching | ~2870 | Minor shift |

| C-H (methyl) | Asymmetric Bending | ~1475 | Minor shift |

| C-H (methyl) | Symmetric Bending | ~1365 | Minor shift |

| C-C (t-butyl) | Stretching | ~1205 | Significant shift to higher frequency |

| C-F | Stretching | N/A | Strong absorptions expected in the 1000-1100 cm⁻¹ region |

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The C≡C stretching vibration in alkynes, which is often weak in the IR spectrum, typically shows a strong signal in the Raman spectrum. For 3,3-dimethylbut-1-yne, a prominent Raman peak is observed for the C≡C stretch. nih.gov In this compound, this peak is expected to persist with high intensity. The symmetric C-F stretching vibrations would also be Raman active.

Table 2: Predicted Major Raman Peaks for this compound based on 3,3-dimethylbut-1-yne Data nih.gov

| Functional Group | Vibration Type | 3,3-dimethylbut-1-yne (cm⁻¹) | Predicted Shift for this compound |

| ≡C-H | Stretching | ~3310 | Minor shift |

| C≡C | Stretching | ~2105 | Minor shift, strong intensity |

| C-H (methyl) | Stretching | ~2900-2970 | Minor shift |

| C-C (t-butyl) | Stretching | ~1205 | Significant shift |

| C-F | Symmetric Stretching | N/A | Strong peak expected |

A normal coordinate analysis for 3-methylbut-1-yne and 3,3-dimethylbut-1-yne has been performed using a modified valence force field, leading to detailed vibrational assignments. researchgate.netorganicchemistrydata.org This type of analysis for this compound would involve defining a set of internal coordinates (bond stretches, angle bends, and torsions) and a force field that describes the potential energy of the molecule. The calculated vibrational frequencies would then be compared with experimental IR and Raman data to refine the force constants and make definitive assignments for the observed bands.

For fluorinated butynes, such as 3,3-difluoro-1-butyne, quantum chemical calculations have been used to aid in the interpretation of the vibrational spectra. researchgate.net A similar approach for this compound would be essential for a complete vibrational assignment, accounting for the coupling between various vibrational modes, especially the interactions between the C-C, C-F, and methyl group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3,3-dimethylbut-1-yne is relatively simple, showing two signals: a singlet for the nine equivalent methyl protons and a singlet for the acetylenic proton. nih.gov

For this compound, the spectrum would be more complex due to the influence of the fluorine atoms. The acetylenic proton would likely remain a singlet, but its chemical shift might be slightly altered by the long-range inductive effect of the fluorine atoms. The six methyl protons are no longer equivalent to those in the non-fluorinated analogue. They would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

Table 3: Predicted ¹H NMR Data for this compound based on 3,3-dimethylbut-1-yne Data nih.gov

| Protons | 3,3-dimethylbut-1-yne (δ, ppm) | Multiplicity | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Multiplicity |

| -C(CH₃)₂- | 1.20 | singlet | ~1.3 - 1.5 | triplet (³JHF) |

| ≡C-H | 1.95 | singlet | ~2.0 - 2.2 | singlet |

The ¹³C NMR spectrum provides direct information about the carbon skeleton. In 3,3-dimethylbut-1-yne, four distinct carbon signals are observed. nih.govnih.gov The introduction of two fluorine atoms at the C4 position in this compound will have a profound effect on the chemical shifts of the adjacent carbons and will introduce C-F coupling.

The C4 carbon, directly bonded to two fluorine atoms, would appear as a triplet due to one-bond C-F coupling (¹JCF) and would be significantly shifted downfield. The C3 carbon would also show a triplet due to two-bond C-F coupling (²JCF). The methyl carbons (C5) would likely appear as a triplet due to three-bond C-F coupling (³JCF). The acetylenic carbons (C1 and C2) would experience smaller shifts due to the greater distance from the fluorine atoms.

Table 4: Predicted ¹³C NMR Data for this compound based on 3,3-dimethylbut-1-yne Data nih.govnih.gov

| Carbon | 3,3-dimethylbut-1-yne (δ, ppm) | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Multiplicity (due to C-F coupling) |

| C1 (≡CH) | ~87.4 | ~85 - 90 | singlet or small doublet (⁴JCF) |

| C2 (-C≡) | ~68.9 | ~70 - 75 | triplet (³JCF) |

| C3 (-C(CH₃)₂-) | ~27.8 | ~35 - 45 | triplet (²JCF) |

| C4 (-CH(CH₃)₂) | N/A | ~110 - 130 | triplet (¹JCF) |

| C5 (-CH₃) | ~30.8 | ~25 - 30 | triplet (³JCF) |

Fluorine (19F) NMR for Characterization of C-F Bonds

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for characterizing organofluorine compounds due to the favorable properties of the ¹⁹F nucleus: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity comparable to that of proton (¹H) NMR. researchgate.net A key feature of ¹⁹F NMR is its vast chemical shift range (approximately -300 to +400 ppm), which provides excellent signal dispersion and reduces the likelihood of peak overlap, a common issue in ¹H NMR. researchgate.net

For this compound, the two fluorine atoms are chemically equivalent, attached to the same carbon (a gem-difluoro group). Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift (δ) of this signal is highly indicative of the local electronic environment. In analogous compounds featuring a gem-difluoroalkyl group, the ¹⁹F chemical shifts typically appear in a predictable region. For instance, gem-difluoroalkenes often show signals in the range of -90 to -93 ppm, while difluoromethyl groups attached to heteroatoms can have shifts around -90 to -100 ppm. chemrxiv.orgrsc.org For this compound, the signal for the -CF₂- group would likely appear as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal could exhibit coupling to the acetylenic proton via a long-range interaction (e.g., a ⁴JHF coupling), appearing as a doublet.

The table below presents ¹⁹F NMR data for representative compounds containing gem-difluoro moieties, which serve as analogues for estimating the expected chemical shift for this compound.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Analogous Gem-Difluoro Compounds

| Compound Name | Structure | Functional Group | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | N-CF₂H | -90.56 | d, J = 59.8 | rsc.org | |

| Difluoromethyl 4-methoxybenzoate | O-CO-CF₂H | -91.27 | d, J = 71.4 | rsc.org | |

| 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | C-CF₂-N | -114.2 | s | mdpi.com |

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹⁹F NMR provide foundational data, multidimensional NMR experiments are essential for the unambiguous structural confirmation of this compound. Techniques such as COSY, HSQC, and HMBC establish connectivity between different atoms within the molecule. researchgate.netwiley-vch.de

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm scalar couplings between protons. For this molecule, it would primarily show the absence of proton-proton correlations, as the methyl protons and the acetylenic proton are separated by a quaternary carbon and would not exhibit significant coupling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. For this compound, it would show correlations for the C-H bond of the alkyne (C1-H) and the C-H bonds of the two methyl groups (C5/C6-H).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for mapping the carbon skeleton. It reveals correlations between protons and carbons over two or three bonds. For the target molecule, the following key correlations would be expected:

The acetylenic proton (at C1) would show a correlation to the quaternary carbon (C3) and the sp-hybridized carbon (C2).

The protons of the methyl groups would show correlations to the other methyl carbon, the quaternary carbon (C3), and the difluorinated carbon (C4).

Fluorine-Detected Heteronuclear Correlation: Experiments like ¹⁹F-¹³C HMBC are particularly valuable for fluorinated compounds. nih.gov They can directly probe the connectivity of the fluorine atoms to the carbon backbone, confirming the C-F bonds. A key expected correlation would be from the fluorine atoms to the adjacent quaternary carbon (C3), providing definitive evidence for the structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species that have unpaired electrons, such as free radicals. rsc.orgnih.gov While this compound is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy would be the primary method to study any radical species derived from it, for example, during a chemical reaction or upon irradiation.

Should a radical be formed, such as by the addition of a radical initiator to the alkyne C≡C triple bond, EPR would provide crucial information about its structure. The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁹F) results in hyperfine splitting of the EPR signal. acs.org

For a hypothetical radical formed by the addition of an initiator (R•) to the terminal carbon (C1) of the alkyne, the resulting vinyl radical would have the unpaired electron localized primarily on C2. This electron would couple to the two equivalent fluorine atoms at C4. Since ¹⁹F has a nuclear spin (I) of ½, the two fluorine atoms would split the EPR signal into a triplet (according to the 2nI + 1 rule, where n=2). The magnitude of the fluorine hyperfine coupling constant (aF) would provide insight into the geometry of the radical and the spin density at the fluorine nuclei. rsc.orglookchem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often with an error of less than 5 parts per million (ppm). numberanalytics.com This level of precision allows for the determination of a unique elemental composition, distinguishing it from other compounds that may have the same nominal mass.

For this compound, HRMS would be used to confirm its molecular formula, C₆H₈F₂. By comparing the experimentally measured exact mass of the molecular ion ([M]⁺) to the theoretically calculated mass, the elemental composition can be verified with high confidence. nih.govnih.gov

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₆H₈F₂ | [M]⁺ | 118.0594 |

| C₆H₈F₂ | [M+H]⁺ | 119.0672 |

| C₆H₈F₂ | [M+Na]⁺ | 141.0492 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.govresearchgate.net It is exceptionally well-suited for the analysis of volatile compounds like this compound.

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized and travels through a capillary column. Components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This allows for the assessment of the purity of the compound, separating it from any starting materials, solvents, or byproducts. nih.gov

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern serves as a molecular "fingerprint" that can be used to confirm the compound's structure. kyushu-u.ac.jp

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z = 118. Key fragmentation pathways would likely involve the cleavage of the robust C-F bonds or the loss of stable neutral fragments or radicals from the tert-butyl group.

Table 3: Predicted GC/MS Fragmentation Pattern for this compound

| Fragment Ion (Structure) | Loss | Predicted m/z | Notes |

| [C₆H₈F₂]⁺ | - | 118 | Molecular Ion |

| [C₅H₅F₂]⁺ | •CH₃ | 103 | Loss of a methyl radical, forming a stabilized cation. |

| [C₂H₃F₂]⁺ | •C(CH₃)₃ | 61 | Cleavage of the tert-butyl group. |

| [C₄H₉]⁺ | •C₂HF₂ | 57 | tert-Butyl cation, a very stable and common fragment. |

Theoretical and Computational Chemistry Studies on 4,4 Difluoro 3,3 Dimethylbut 1 Yne

Quantum Chemical Calculations

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure

No specific studies utilizing Ab Initio methods such as Hartree-Fock or Møller-Plesset perturbation theory (MP2) to investigate the electronic structure of 4,4-Difluoro-3,3-dimethylbut-1-yne have been identified in the current body of scientific literature. Such studies would be valuable for providing a fundamental understanding of its electron distribution, molecular orbitals, and ionization potential.

Density Functional Theory (DFT) Approaches for Molecular Properties

Similarly, there is a lack of published research applying Density Functional Theory (DFT) to determine the molecular properties of this compound. DFT calculations are a powerful tool for predicting a wide range of properties, including but not limited to, dipole moments, polarizability, and chemical reactivity indices.

Molecular Modeling and Simulation

Structural Optimization and Geometrical Parameters Analysis

Detailed structural optimization and analysis of the geometrical parameters (bond lengths, bond angles, and dihedral angles) of this compound, derived from computational modeling, are not available in existing literature. These parameters are foundational for understanding the molecule's three-dimensional shape and steric properties.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

There are no available computational studies that predict the vibrational frequencies and spectroscopic signatures (such as IR and Raman spectra) of this compound. Such predictions are crucial for interpreting experimental spectroscopic data and identifying the compound's characteristic vibrational modes.

Reaction Pathway Analysis and Transition State Characterization

Investigations into the reaction pathways involving this compound, including the characterization of transition states and the calculation of activation energies, have not been reported in the scientific literature. This type of analysis is essential for understanding the compound's reactivity and potential chemical transformations.

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals, the distribution of electron density, and how the molecule's three-dimensional arrangement influences its energy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. whiterose.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ehu.es

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. whiterose.ac.uk For this compound, the alkyne functional group, with its π-bonds, significantly influences the FMOs. The presence of two electron-withdrawing fluorine atoms at the C4 position is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 3,3-dimethylbut-1-yne. This effect is due to the inductive withdrawal of electron density by the fluorine atoms. The lowering of the LUMO energy can make the molecule more susceptible to nucleophilic attack.

Specific calculated values for the HOMO, LUMO, and the energy gap for this compound are dependent on the level of theory and basis set used in the quantum chemical calculations. Without specific published research data, a representative data table cannot be generated.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through methods like Molecular Electrostatic Potential (MEP) mapping. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. rsc.orgvt.edu

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the following features are expected on an MEP map:

A region of high electron density (negative potential) would be associated with the π-system of the carbon-carbon triple bond, making it a potential site for electrophilic addition.

The two fluorine atoms, being the most electronegative elements, will draw significant electron density towards themselves, creating a region of strong negative potential around them.

Conversely, the carbon atom bonded to the two fluorine atoms (C4) and the hydrogen atom of the alkyne group (on C1) would be relatively electron-deficient, exhibiting a positive electrostatic potential and thus becoming sites for potential nucleophilic interaction.

A precise data table of atomic charges (e.g., Mulliken, NBO) would require specific computational results which are not available in the searched literature.

Stereochemical Influence on Molecular Conformations and Energetics

While this compound does not have a chiral center, the rotation around the C3-C4 single bond is a key conformational feature. The presence of the bulky tert-butyl group and the two fluorine atoms influences the rotational barrier and the relative stability of different conformers (rotamers). The primary conformations to consider are the staggered and eclipsed forms.

The introduction of gem-difluoro groups (two fluorine atoms on the same carbon) has known stereoelectronic effects that influence molecular conformation. rsc.org These effects arise from dipole-dipole interactions and hyperconjugation. The C-F bond is highly polarized, creating a significant dipole moment. acs.org The interactions between the C-F bond dipoles and other bonds in the molecule, such as the C-C and C-H bonds of the methyl groups, will determine the most stable rotational conformation.

Computational methods can be used to calculate the potential energy surface for rotation around the C3-C4 bond. This would reveal the energy of the staggered conformer (energy minimum) and the eclipsed conformer (transition state), thereby quantifying the rotational energy barrier. For a related molecule, 3,3-difluoro-1-butyne, the barrier to internal rotation of the methyl group has been calculated to be 19.6 kJ/mol (1634 cm⁻¹), indicating a significant energy requirement for rotation. researchgate.net A similar analysis for this compound would likely show a complex rotational profile due to the steric hindrance of the two methyl groups in addition to the fluorine atoms.

A data table showing the relative energies of different conformers and the rotational barrier requires specific computational studies that are not publicly available based on the conducted searches.

Advanced Applications and Research Frontiers of 4,4 Difluoro 3,3 Dimethylbut 1 Yne in Chemical Science

Role in Complex Molecule Synthesis

The dual functionality of 4,4-Difluoro-3,3-dimethylbut-1-yne—a reactive terminal alkyne and a lipophilic, metabolically stable gem-difluoro-tert-butyl group—renders it a valuable building block for the construction of intricate molecular architectures.

Precursors for Diynes and Other Polyunsaturated Systems

The terminal alkyne functionality of this compound is a gateway to the synthesis of conjugated polyunsaturated systems, most notably symmetric and unsymmetric 1,3-diynes. These motifs are prevalent in natural products, functional materials, and molecular wires. The primary methods for achieving this transformation are copper-catalyzed oxidative homocoupling (Glaser-Hay coupling) and palladium/copper-cocatalyzed cross-coupling (Sonogashira coupling). organic-chemistry.orgwikipedia.orgrsc.orglibretexts.org

In a typical Glaser-Hay coupling, two molecules of a terminal alkyne are coupled in the presence of a copper(I) salt, a base (often an amine which can also serve as the solvent), and an oxidant, which is typically oxygen from the air. organic-chemistry.orgnih.gov This reaction would yield the symmetric diyne, 1,1,1,8,8,8-hexafluoro-2,2,7,7-tetramethylocta-3,5-diyne. The Hay modification often employs a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance catalyst solubility and versatility. rsc.org

For the synthesis of unsymmetrical diynes, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with a vinyl or aryl halide. For instance, this compound can be coupled with a halo-alkyne, such as 1-bromo-2-phenylethyne, to generate an unsymmetrical diyne bearing both the gem-difluoro-tert-butyl group and a phenyl group. The reaction is robust and tolerates a wide range of functional groups, allowing for the construction of complex, highly functionalized polyunsaturated systems.

Table 1: Representative Coupling Reactions for Diyne Synthesis

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Glaser-Hay Coupling | This compound (2 equiv.) | Cu(I) salt (e.g., CuCl), Amine Base, O₂ | Symmetric Diyne |

| Sonogashira Coupling | this compound + Aryl/Vinyl Halide | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine Base | Unsymmetric Enyne or Arylalkyne |

Building Blocks for Novel Fluorinated Compounds

The gem-difluoro-tert-butyl moiety is a valuable pharmacophore and a functional group in materials science. It can serve as a lipophilic and metabolically stable bioisostere for a tert-butyl group or other bulky alkyl groups. acs.org The reactivity of the alkyne allows this unique fluorinated group to be incorporated into a vast array of molecular structures.

One key application is in the synthesis of fluorinated heterocycles through cycloaddition reactions. osaka-u.ac.jpnih.govutrgv.edu The alkyne can participate in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles or with nitrile oxides to form isoxazoles. These heterocyclic scaffolds are central to many areas of chemical biology and drug discovery. Furthermore, the alkyne can undergo transition-metal-catalyzed cyclization reactions to generate more complex polycyclic and heterocyclic systems. The presence of the gem-difluoro group in the final product can significantly enhance its metabolic stability and modulate its binding affinity to biological targets.

Contributions to Medicinal Chemistry Research

The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for introducing the gem-difluoro-tert-butyl group into potential therapeutic agents.

Intermediate in the Synthesis of Bioactive Molecular Scaffolds

The alkyne handle of this compound allows for its conjugation to other molecules of interest, making it a versatile intermediate for creating diverse bioactive scaffolds. For example, it can be used to synthesize fluorinated proline derivatives, which are important chiral building blocks for peptidomimetics and other pharmaceuticals. researchgate.net The synthesis of heterocycles, which form the core of a vast number of drugs, is another area where this compound is valuable. Its participation in multicomponent reactions allows for the rapid assembly of complex molecular architectures containing the metabolically robust gem-difluoro-tert-butyl group. researchgate.net

Development of Kinase Modulators and Signal Transduction Pathway Probes

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. ijcce.ac.ir The gem-difluoro-tert-butyl group can be a valuable component in the design of such inhibitors. scienceopen.com It can act as a bioisostere for the tert-butyl group, which is often found in the hydrophobic pockets of kinase active sites. The strong C-F bonds increase metabolic stability, a crucial property for drug candidates. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence non-covalent interactions within the protein's binding site, potentially leading to enhanced potency and selectivity. acs.orgnih.govnih.gov

While direct synthesis of a kinase inhibitor from this compound might not be extensively documented, its utility is evident in the construction of fluorinated building blocks that are subsequently incorporated into kinase inhibitor scaffolds. The alkyne functionality provides a point of attachment for coupling with heterocyclic cores common in kinase inhibitors, such as pyrimidines, indoles, and quinolines.

Applications in Materials Science

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and distinct electronic characteristics, make fluorinated compounds highly desirable for advanced materials. This compound is a promising monomer for the synthesis of specialized fluorinated polymers and liquid crystals. acs.orgacs.orgresearchgate.net

The terminal alkyne can undergo various polymerization reactions. For example, polymerization of terminal alkynes can lead to the formation of polyacetylenes, which are known for their conductive properties. The incorporation of the gem-difluoro-tert-butyl group would be expected to enhance the solubility and processability of such polymers while also increasing their thermal and oxidative stability. Thiol-yne "click" reactions with dithiols can produce highly functionalized polythioethers under mild conditions. acs.orgresearchgate.net

In the field of liquid crystals, the introduction of fluorine atoms is a common strategy to tune properties such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netscientific.nettandfonline.combohrium.com The gem-difluoro-tert-butyl group, with its significant dipole moment and steric bulk, can be incorporated into liquid crystal molecules to create materials with specific, desirable properties for display technologies. The alkyne group serves as a convenient handle for attaching this fluorinated tail to various mesogenic cores via established coupling chemistries like the Sonogashira reaction.

Table 2: Potential Applications in Materials Science

| Material Class | Synthetic Route from Alkyne | Key Properties Conferred by gem-Difluoro-tert-butyl Group |

|---|---|---|

| Fluorinated Polymers | Alkyne Polymerization, Thiol-yne "Click" Chemistry | Enhanced Thermal Stability, Chemical Resistance, Solubility |

| Liquid Crystals | Sonogashira Coupling to Mesogenic Cores | Modified Dielectric Anisotropy, Tunable Mesophase Behavior |

| Functional Surfaces | "Click" Chemistry onto Surfaces | Hydrophobicity, Low Surface Energy |

Precursors for Advanced Organic Materials

The structure of this compound makes it a compelling monomer for the synthesis of advanced fluorinated polymers. The terminal alkyne functionality allows for polymerization through various methods, including transition-metal-catalyzed polymerization and polyaddition reactions. The presence of the gem-difluoromethylene (CF₂) group adjacent to the bulky tert-butyl group is expected to impart unique characteristics to the resulting polymers.

Research into related fluorinated compounds suggests that incorporating such building blocks can lead to materials with enhanced properties. The strong electronegativity and low polarizability of fluorine atoms can result in polymers with:

Low Surface Energy: Fluorinated polymers are known for their hydrophobicity and oleophobicity, leading to applications in non-stick and self-cleaning surfaces.

Unique Dielectric Properties: The polarity of the C-F bonds can influence the dielectric constant of the material, making it suitable for specialized electronic applications.

The bulky tert-butyl group would likely enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. Furthermore, it would influence the polymer's morphology, potentially creating materials with high free volume and specific gas permeability properties. Studies on other substituted alkynes have shown that steric bulk can lead to the stabilization of the molecule, which is a crucial factor during polymerization and for the durability of the final material. whiterose.ac.uk

| Property Contribution by Functional Group | Potential Impact on Polymer Properties |

| Terminal Alkyne (-C≡CH) | Polymerizable group for creating polyalkyne backbones. |

| gem-Difluoro Group (-CF₂-) | Enhances thermal stability, chemical resistance, and hydrophobicity; modifies electronic properties. |

| tert-Butyl Group (-C(CH₃)₃) | Increases solubility, influences polymer chain packing and morphology. |

Use in Optoelectronic and High-Performance Materials

The electronic properties of this compound suggest its potential as a precursor for materials used in optoelectronic devices. The introduction of fluorine atoms significantly impacts the electronic structure of organic molecules. Research on the fluorination of alkynyl moieties has demonstrated that it can substantially alter the energy levels of the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). whiterose.ac.uk

Specifically, the gem-difluoro group acts as a strong sigma-electron withdrawing group, which can lower the energy of both the HOMO and LUMO of the alkyne system. This modulation of the FMO energy levels is a critical strategy in the design of organic semiconductors, as it allows for the tuning of the material's band gap and charge-carrier injection/transport properties. whiterose.ac.uk Polymers or conjugated molecules derived from this compound could therefore be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

The chemical stability imparted by the fluorine atoms would also contribute to the operational lifetime of such electronic devices, a key requirement for high-performance materials.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne group is a key player in this field, primarily through its participation in "click reactions."

Labeling of Biomolecules and Chemical Probes

The structure of this compound is well-suited for applications in bioorthogonal labeling. The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate with biomolecules (like proteins, nucleic acids, or lipids) that have been modified to contain an azide (B81097) group.

A significant advantage of this particular alkyne is the presence of the gem-difluoro group, which can serve as a reporter moiety for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) or Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Key advantages include:

High Sensitivity: ¹⁹F has a nuclear spin of ½ and high gyromagnetic ratio, providing strong NMR signals.

No Background Signal: There is a near-zero concentration of endogenous mobile fluorine in biological systems, resulting in background-free imaging and detection.

This dual functionality—a reactive handle for conjugation and a spectroscopic tag for detection—makes this compound a promising candidate for creating novel chemical probes to study biological processes in vitro and in vivo. The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, a prominent feature in many commercial fluorescent dyes, highlights the utility of the gem-difluoro motif in the design of probes for biomolecule labeling. fishersci.be

Future Research Directions for this compound Chemistry

While the potential of this compound is considerable, several areas of research are necessary to fully realize its utility.

Synthetic Route Optimization: Development of efficient, scalable, and safe synthetic methodologies for its production is paramount. This could involve exploring novel fluorination reagents or gold-catalyzed dihydrofluorination of corresponding di-substituted alkynes. researchgate.net

Polymerization Studies: A systematic investigation into the polymerization of this monomer using various catalytic systems is needed. The resulting fluoropolymers should be thoroughly characterized to assess their thermal, mechanical, optical, and electronic properties to validate their suitability for high-performance applications.

Bioorthogonal Reactivity and Probe Development: The reactivity of the alkyne in bioorthogonal "click" reactions should be quantified and compared to existing terminal alkynes. Subsequent research should focus on synthesizing bioconjugates and utilizing them as ¹⁹F NMR probes to track molecular events in complex biological environments.

Small Molecule Synthesis: Its use as a building block in the synthesis of complex small molecules, such as pharmaceuticals or liquid crystals, should be explored. The unique electronic and steric profile of the gem-difluoro-tert-butyl moiety could lead to the discovery of compounds with novel functions and activities.

The exploration of these research avenues will be crucial in establishing the role of this compound as a valuable tool in materials science and chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Difluoro-3,3-dimethylbut-1-yne, and what are their key optimization parameters?

- Answer : A multi-step synthesis route involves Claisen rearrangement of Boc-glycine derivatives followed by fluorination using Deoxo-Fluor in the presence of SiO₂ as a promoter. Key parameters include:

- Temperature control : Fluorination proceeds optimally at 0–25°C to minimize side reactions.

- Catalyst selection : SiO₂ enhances fluorination efficiency by stabilizing reactive intermediates .

- Purification : Crystallization or chromatography ensures final purity >94% .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

- Answer :

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR confirms methyl and alkyne proton environments.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 163.07) and isotopic patterns from fluorine atoms.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do competing reaction pathways during fluorination impact the synthesis efficiency of this compound?

- Answer : Fluorination with Deoxo-Fluor can lead to:

- Geminal vs. vicinal fluorination : Steric hindrance from dimethyl groups favors geminal difluorination, but excess reagent may trigger elimination side reactions.

- Catalytic role of SiO₂ : Reduces byproduct formation by adsorbing acidic byproducts (e.g., HF), improving selectivity .

Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions?

- Answer :

- Storage : Store at -80°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- pH stability : The compound degrades rapidly in aqueous media above pH 7.0 due to base-induced dehydrofluorination. Use buffered solutions (pH 4–6) for biological assays .

- Thermal stability : Decomposition occurs above 80°C; reactions should be conducted under inert atmospheres below this threshold .

Q. How can researchers resolve contradictions in reported fluorination yields for this compound derivatives?

- Answer : Discrepancies arise from:

- Reagent purity : Residual moisture in Deoxo-Fluor reduces effective fluorination capacity. Pre-drying reagents over molecular sieves improves consistency .

- Substrate stereochemistry : Enantiomeric starting materials (e.g., (R)- vs. (S)-proline derivatives) exhibit divergent reactivity due to steric effects .

Q. What role does the difluoro-dimethyl motif play in the biological activity of compounds like this compound?

- Answer : The motif enhances:

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .

- Hydrophobic interactions : Dimethyl groups increase lipophilicity (clogP ~2.5), favoring membrane penetration in antifungal agents (e.g., quinofumelin derivatives) .

- Conformational rigidity : Restricts alkyne rotation, improving target binding affinity in enzyme inhibitors .

Methodological Tables

Table 1 : Comparative Fluorination Efficiency in Synthesis

| Fluorinating Agent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Deoxo-Fluor | SiO₂ | 85–90 | 94–99 | |

| DAST | None | 60–70 | 80–85 |

Table 2 : Stability Under Storage Conditions

| Temperature (°C) | Solvent | Decomposition Rate (%/month) |

|---|---|---|

| -80 | DCM | <1 |

| -20 | THF | 3–5 |

| 25 | Neat | >20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.